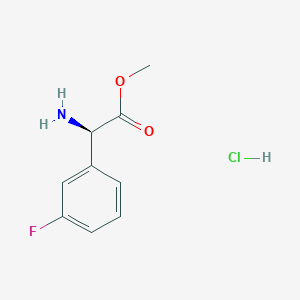Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC17600803
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11ClFNO2 |
|---|---|
| Molecular Weight | 219.64 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-(3-fluorophenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | CYBPGAJVYNZAMH-DDWIOCJRSA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1=CC(=CC=C1)F)N.Cl |
| Canonical SMILES | COC(=O)C(C1=CC(=CC=C1)F)N.Cl |
Introduction
Molecular Structure and Chemical Properties
Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride belongs to the class of fluorinated amino acid esters. Its structure features a chiral center at the second carbon atom, which is bonded to an amino group (-NH₂), a methyl ester (-COOCH₃), and a 3-fluorophenyl moiety. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, a common modification for pharmaceutical intermediates.
Structural Features
-
Chiral Center: The (R)-configuration at the alpha-carbon ensures enantiomeric purity, critical for interactions with biological targets.
-
Fluorophenyl Group: The 3-fluorophenyl substituent introduces electronegativity and steric effects, influencing binding affinity and metabolic stability.
-
Methyl Ester: This functional group increases lipophilicity, facilitating membrane permeability in biological systems.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FNO₂·HCl |
| Molecular Weight | 239.66 g/mol (base: 219.64 g/mol) |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Melting Point | Not explicitly reported |
The hydrochloride salt’s solubility profile makes it suitable for in vitro assays, though its exact melting point remains undocumented in available literature.
Synthesis and Industrial Production
Synthetic Routes
The base compound, methyl (R)-2-amino-2-(3-fluorophenyl)acetate, is synthesized via stereoselective methods. A common approach involves:
-
Friedel-Crafts Acylation: Introducing the fluorophenyl group to a glycine derivative.
-
Esterification: Reaction with methanol in the presence of an acid catalyst to form the methyl ester.
-
Resolution: Chiral resolution techniques (e.g., enzymatic kinetic resolution) isolate the (R)-enantiomer.
The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by crystallization for purification.
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield and enantiomeric excess by optimizing reaction parameters (temperature, residence time).
-
Automated Purification: Chromatography or recrystallization ensures high purity (>98%) for pharmaceutical-grade material.
Biological Activity and Mechanism of Action
While direct studies on the hydrochloride form are scarce, its base structure’s biological interactions provide a foundation for speculation:
Enzyme Modulation
The compound’s amino group may act as a hydrogen bond donor, enabling interactions with catalytic sites of enzymes such as proteases or kinases. Fluorine’s electronegativity could enhance binding affinity, as seen in analogous fluorinated pharmaceuticals.
Receptor Targeting
The fluorophenyl moiety resembles structural motifs in serotonin receptor ligands, suggesting potential neuromodulatory applications. Computational docking studies predict affinity for G protein-coupled receptors (GPCRs), though experimental validation is needed.
Comparative Analysis with Analogous Compounds
To contextualize its properties, methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is compared to related structures:
| Compound | Key Differences | Biological Implications |
|---|---|---|
| Methyl (R)-2-amino-2-phenylacetate | Lacks fluorine substitution | Reduced metabolic stability |
| Methyl (S)-2-amino-2-(3-fluorophenyl)acetate | Opposite enantiomer | Potential differences in target selectivity |
The fluorine atom’s presence in the 3-position uniquely balances electronic and steric effects, distinguishing it from non-fluorinated analogs.
Challenges and Limitations
-
Synthetic Complexity: Achieving high enantiomeric purity requires costly chiral catalysts or resolution methods.
-
Limited Data: Absence of pharmacokinetic or toxicity studies on the hydrochloride form hinders translational progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume